Enantiomeric Purity Advantage: (S)-enantiomer vs. Racemate for Defined Stereochemistry
The target compound is the isolated (S)-enantiomer, possessing a single defined stereocenter at the morpholine 2-position . Its comparator, the racemic mixture (4-Benzylmorpholin-2-yl)methanamine (CAS 110859-47-7), is an equimolar mixture of (S)- and (R)-enantiomers and is characterized by an 'Undefined Atom Stereocenter Count' of 1, indicating the presence of both stereoisomers . Procurement of the racemate introduces a 50% impurity of the undesired (R)-enantiomer, which is not suitable for asymmetric syntheses or studies requiring a single enantiomer.
| Evidence Dimension | Defined Stereochemistry |
|---|---|
| Target Compound Data | Defined Atom Stereocenter Count: 1 (S-enantiomer) |
| Comparator Or Baseline | Defined Atom Stereocenter Count: 0 (Racemate, CAS 110859-47-7) |
| Quantified Difference | 100% enantiomeric excess (target) vs. 0% enantiomeric excess (racemic comparator) |
| Conditions | Stereochemical analysis (vendor specifications, InChIKey differentiation) |
Why This Matters
This directly impacts the procurement decision for projects requiring enantiopure building blocks, as using the racemate would necessitate additional, costly chiral resolution steps or produce an undesired mixture of diastereomers in downstream products.
